![molecular formula C26H29FN4O2 B2580690 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1286724-42-2](/img/structure/B2580690.png)
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrido[4,3-d]pyrimidine core
Méthodes De Préparation
The synthesis of 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide involves multiple steps. The synthetic route typically starts with commercially available starting materials. One common method involves the synthesis of oxazole rings as a key step, starting from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The overall yield of the target compound is around 32% .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an agonist or antagonist, depending on the target. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of specific signaling pathways. For example, it may act as a triple-acting PPARα, -γ, and -δ agonist, with an EC50 of 0.029, 0.013, and 0.029 µM, respectively .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Compared to these compounds, 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is unique due to its pyrido[4,3-d]pyrimidine core and its potential as a triple-acting PPAR agonist. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Activité Biologique
The compound 2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrido[4,3-d]pyrimidine core and various substituents that influence its biological activity. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C25H27FN4O2 |
Molecular Weight | 423.51 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that derivatives of pyrido[4,3-d]pyrimidines often act as inhibitors of various enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis .
- Histone Demethylase Inhibition : Certain derivatives have been identified as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), which play a significant role in epigenetic regulation. This inhibition can lead to altered gene expression profiles in cancer cells .
Biological Activity Studies
Recent studies have explored the pharmacological effects of this compound and its derivatives:
Anticancer Activity
Several derivatives have demonstrated significant anticancer properties through the inhibition of KDMs. For instance:
- KDM4 Inhibition : Compounds similar to the target compound showed equipotent activity against KDM4 and KDM5 subfamilies with selectivity over KDM2 and KDM3 .
Cytotoxicity Assays
In vitro assays have been conducted to evaluate cytotoxic effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Findings : The compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent cytotoxicity.
Research Findings Summary
A summary of key findings from various studies on the biological activity of this compound is presented below:
Study Focus | Findings |
---|---|
Enzyme Targeting | Inhibits DHFR; potential for use in cancer therapy |
Histone Demethylase Activity | Potent inhibitors of KDMs; alters epigenetic regulation |
Cytotoxicity | Low micromolar IC50 values against multiple cancer cell lines |
Case Studies
- Case Study on KDM Inhibition : A study reported that derivatives similar to the target compound effectively inhibited KDM4B with selectivity over KDM5B. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Clinical Relevance : The structural modifications observed in related compounds have led to enhanced bioavailability and efficacy in preclinical models, suggesting that similar strategies could optimize the target compound for clinical use.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and substitution steps. Key factors include:
- Catalysts : Use palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 534.22) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How do researchers assess preliminary biological activity?
- Methodological Answer :
- In Vitro Assays : Screen against kinase targets (e.g., EGFR or VEGFR2) using fluorescence-based ATPase assays (IC₅₀ values reported in µM ranges) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl) and compare IC₅₀ values .
- Target Profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
- Data Normalization : Account for assay variability (e.g., cell passage number, serum concentration) via standardized protocols .
Q. How can computational methods predict binding mechanisms?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17) to model ligand-receptor interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses under physiological conditions .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time (10–30 min) and pressure (1–3 bar) to improve reproducibility .
- Byproduct Management : Implement inline IR spectroscopy to monitor reaction progress and quench side reactions .
Q. Key Notes
- Contradictions : Discrepancies in biological activity often arise from assay conditions (e.g., serum-free vs. serum-containing media) .
- Advanced Characterization : Use differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .
Propriétés
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-5-30-11-10-22-21(14-30)26(33)31(25(28-22)19-6-8-20(27)9-7-19)15-23(32)29-24-17(3)12-16(2)13-18(24)4/h6-9,12-13H,5,10-11,14-15H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCRPLJDXLQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.